Compound Description: This compound shares a core structure with 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide. The crystal structure of this compound has been reported, revealing details about its molecular geometry and intermolecular interactions.
Compound Description: This compound exhibits structural similarities to 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, particularly in the quinazolinone moiety. Crystallographic analysis has provided insights into its molecular conformation and packing arrangements.
Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral doses. This unusual pharmacokinetic profile arises from the formation of an inhibitory metabolite, M2 (the O-deethylated form of AMG 487), which undergoes further metabolism by CYP3A4.
Compound Description: This compound serves as a crucial intermediate in the synthesis of a series of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds. These compounds have shown mild to moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells.
Compound Description: This class of compounds has been studied for their inhibitory activity on H+/K+-ATPase, a target for controlling hyperacidity. Quantitative structure-activity relationship (QSAR) models have been developed to understand the structural features influencing their potency.
Compound Description: This compound, containing both a quinazolinyl and an isoindoline-1,3-dione group, has been structurally characterized by X-ray crystallography. This analysis revealed a specific conformation where the substituents lie on either side of the central quinazolinyl unit.
Compound Description: This molecule is a hybrid structure designed through a pharmacophore hybridization approach, aiming to develop anticancer agents. Its synthesis involved a cost-effective strategy, and its structure was confirmed by various spectroscopic methods. It was further evaluated for its anticancer activity in vitro.
Compound Description: This series of compounds incorporates a quinazolinone scaffold linked to a 1,4-dihydropyridine unit, designed for antiulcer activity. The synthesis involved a multi-step process, and the compounds demonstrated antiulcer activity comparable to ranitidine in animal models.
Compound Description: This compound, characterized by X-ray crystallography, contains a quinazoline ring system linked to a pyrazole ring. The molecular conformation and crystal packing are stabilized by various intermolecular interactions.
Compound Description: This compound's crystal structure reveals three unique molecules in the asymmetric unit, each adopting a different conformation. The molecular structure is stabilized by various intermolecular interactions, including hydrogen bonding.
Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist. It has shown efficacy in reducing inflammation in a rat model of rheumatoid arthritis and relieving joint pain in a guinea pig model of osteoarthritis. It exhibited good tolerability in gastrointestinal toxicity studies.
Compound Description: This series of 1,2,3,4-tetrahydropyrimidine derivatives, synthesized using microwave irradiation, were evaluated for antimicrobial and antitubercular activities.
Compound Description: Compound 13a is part of a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives synthesized and evaluated for antitumor activity against the human breast adenocarcinoma cell line MCF7. Compound 13a emerged as the most active derivative in the series.
Compound Description: THTMP is a phenolic compound investigated in combination with other agents for glioblastoma therapy. The research investigated its synergistic effects with a GPR17 agonist and temozolomide (TMZ) on inhibiting glioblastoma cell proliferation, migration, invasion, and inducing apoptosis.
2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)
Compound Description: T0 is a GPR17 agonist studied for its potential in glioblastoma therapy. The research focused on its combined effect with THTMP and TMZ on inhibiting glioblastoma cell growth, migration, and invasion, as well as inducing apoptosis.
Compound Description: These compounds were synthesized through a copper-catalyzed sequential arylation and intramolecular annulation of 2-(2-bromophenyl)-2,3-dihydroquinazolin-4(1H)-ones with alkyl amidines.
Compound Description: This compound is a product of the copper-catalyzed sequential arylation reaction between 2-(2-bromophenyl)-2,3-dihydroquinazolin-4(1H)-ones and aryl amidines.
Compound Description: This compound, synthesized from a quinazolinone derivative, serves as a key intermediate in synthesizing various heterocyclic compounds, including those with potential pharmacological activity.
Compound Description: Compound 4d is a 3-methylquinazolinone derivative designed as a potential epidermal growth factor receptor (EGFR) inhibitor. It demonstrated higher antiproliferative activities against various tumor cells compared to Gefitinib and induced apoptosis in MCF-7 cells.
Compound Description: This series of compounds, synthesized from a bis(cyanoacetamide) derivative, represents a class of bis(thioxopyridine) derivatives.
Compound Description: VUF11211 is a high-affinity CXCR3 antagonist belonging to the piperazinyl-piperidine chemotype. It exhibits a rigid elongated structure and contains two basic groups. Its binding mode involves interactions with residues in both the minor and major pockets of the transmembrane domains of CXCR3.
Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist at CXCR3. It also exhibits inverse agonistic properties at a constitutively active mutant of CXCR3.
Compound Description: VUF10085/AMG-487 is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist of CXCR3 and shows inverse agonistic activity at a constitutively active CXCR3 mutant.
Compound Description: VUF5834, a 3H-quinazolin-4-one decanoic acid derivative, acts as a noncompetitive antagonist at CXCR3 and demonstrates inverse agonistic properties at a constitutively active mutant of CXCR3.
Compound Description: VUF10132 is an imidazolium compound that acts as a noncompetitive antagonist at CXCR3 and displays inverse agonistic activity at a constitutively active CXCR3 mutant.
Compound Description: NBI-74330 is a potent and selective CXCR3 antagonist, exhibiting strong inhibition of CXCR3 ligand binding and functional responses. It showed no significant activity at other chemokine receptors or G protein-coupled receptors.
N-1-(menthone)-N-[3-(4-(substituted)-phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl semicarbazone (3A-d-4, 3B-d-4 and 3C-d-4)
Compound Description: These quinazolinone semicarbazone derivatives demonstrated significant anticonvulsant activity in animal models of epilepsy. They exhibited a favorable safety profile and did not show significant hepatotoxicity.
Compound Description: RAMX3 is a tritium-labeled allosteric modulator of the human chemokine receptor CXCR3. It's the first radioligand specifically designed to target the allosteric binding pocket of CXCR3.
Compound Description: This racemic compound was identified as a potent, albeit unselective, inhibitor of diphtheria toxin-like ADP-ribosyltransferase 3 (ARTD3). Further research investigated the effects of stereochemistry and various substitutions on its potency and selectivity.
Overview
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a compound characterized by its complex molecular structure, which integrates a quinazoline core known for its diverse biological activities. This compound is classified under quinazolinones, a group recognized for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. The compound's systematic name reflects its chemical composition and functional groups, indicating its potential utility in medicinal chemistry and pharmacology.
Synthesis Analysis
The synthesis of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves several steps that incorporate various reagents and conditions. One common method includes the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with chloroacetyl derivatives to yield the desired acetamide.
Technical Details
Starting Materials: The synthesis often begins with 2-mercapto-3-phenylquinazolin-4(3H)-one.
Reagents: Chloroacetate or related chloro compounds are used to introduce the acetamide functional group.
Conditions: The reaction is generally conducted under reflux conditions in an appropriate solvent such as glacial acetic acid.
Purification: Post-reaction, the product is purified through recrystallization from solvents like ethanol or methanol to obtain a high-purity crystalline form.
Molecular Structure Analysis
The molecular formula of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is C23H16F3N3O3S, with a molecular weight of approximately 477.6 g/mol.
The compound features a quinazoline ring system that provides a planar structure conducive to various interactions in biological systems.
Chemical Reactions Analysis
The compound can participate in various chemical reactions typical of quinazoline derivatives:
Substitution Reactions: The sulfanyl group can engage in nucleophilic substitutions with electrophiles.
Reduction Reactions: The carbonyl groups in the quinazoline moiety can be reduced to alcohols or amines under suitable conditions.
Cyclization Reactions: The presence of multiple functional groups allows for potential cyclization to form more complex structures.
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
Mechanism of Action
The primary mechanism of action for 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves inhibition of the Cyclooxygenase-2 (COX-2) enzyme.
Process and Data
Target Enzyme: COX-2 is an enzyme involved in the inflammatory response by converting arachidonic acid into prostaglandins.
Inhibition Mechanism: By inhibiting COX-2, this compound reduces the production of pro-inflammatory mediators, thereby alleviating pain and inflammation.
Biochemical Pathways: The inhibition leads to decreased levels of prostaglandins, which are crucial for the inflammatory response.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a crystalline solid.
Melting Point: Specific melting points may vary based on purity but generally fall within a defined range for similar compounds.
Chemical Properties
Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol but less soluble in water.
Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Relevant Data or Analyses
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Applications
The compound has significant scientific applications:
Anticancer Research: Exhibits cytotoxic activity against various cancer cell lines, including chronic myelogenous leukemia and breast cancer cells.
Analgesic and Anti-inflammatory Uses: Investigated for its potential as a new class of analgesics with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs.
Electrochemical Applications: Used as a modifier for electrodes in electrochemical sensors for detecting biomolecules like epinephrine.
This compound's diverse applications underscore its importance in medicinal chemistry and pharmacological research, offering pathways for developing new therapeutic agents with improved efficacy and safety profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.